molecular formula C11H15Cl2N3O2S B044239 H-9 dihydrochloride CAS No. 116700-36-8

H-9 dihydrochloride

Cat. No. B044239
CAS RN: 116700-36-8
M. Wt: 324.2 g/mol
InChI Key: HBLCYSFLYMHCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-9 Dihydrochloride is a PKA (protein kinase) inhibitor . It significantly reduces the excitatory response to 5-HT and also has a direct effect on pharyngeal activity . H-9 Dihydrochloride inhibits signal-transduction and cell growth in EGF (epidermal growth factor)-dependent epithelial cell lines .


Molecular Structure Analysis

The molecular formula of H-9 Dihydrochloride is C11H15Cl2N3O2S . The InChI representation is InChI=1S/C11H13N3O2S.2ClH/c12-5-7-14-17 (15,16)11-3-1-2-9-8-13-6-4-10 (9)11;;/h1-4,6,8,14H,5,7,12H2;2*1H . The Canonical SMILES representation is C1=CC2=C (C=CN=C2)C (=C1)S (=O) (=O)NCCN.Cl.Cl .


Physical And Chemical Properties Analysis

H-9 Dihydrochloride has a molecular weight of 324.2 g/mol . It is recommended to be stored at a temperature of -20°C . The compound is soluble in DMSO .

Scientific Research Applications

Safety and Hazards

When handling H-9 Dihydrochloride, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

N-(2-aminoethyl)isoquinoline-5-sulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S.2ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;;/h1-4,6,8,14H,5,7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLCYSFLYMHCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-9 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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